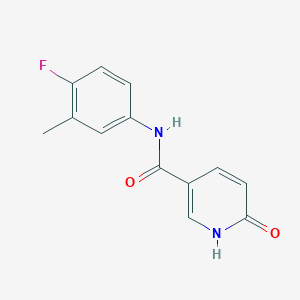

N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide

描述

属性

IUPAC Name |

N-(4-fluoro-3-methylphenyl)-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-8-6-10(3-4-11(8)14)16-13(18)9-2-5-12(17)15-7-9/h2-7H,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUCUTMTNNFBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CNC(=O)C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with a suitable dihydropyridine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high standards of quality and safety .

化学反应分析

Types of Reactions

N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .

科学研究应用

N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide is a chemical compound with potential applications in medicinal chemistry, particularly as a lead compound for drug development. Its unique structure, featuring a fluorinated aromatic ring and a hydroxypyridine core, makes it valuable in pharmaceutical research.

Structural and Chemical Properties

this compound has the molecular formula . The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, which can improve its pharmacological profile. The hydroxyl group at the 6-position allows it to participate in hydrogen bonding and nucleophilic substitution reactions. The carboxamide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines. The fluorinated aromatic ring may also participate in electrophilic aromatic substitution reactions, expanding its synthetic utility.

Synthesis

The synthesis of this compound typically involves several steps, and alternative methods may use multi-step synthetic routes with various coupling agents and protecting group strategies to ensure selectivity and yield.

Potential Therapeutic Applications

This compound exhibits biological activities that make it a candidate for therapeutic applications. Preliminary studies suggest it may possess anti-inflammatory and analgesic properties. Its structural similarity to other bioactive compounds indicates potential interactions with biological targets like enzymes or receptors involved in pain and inflammation pathways. The hydroxypyridine moiety is often associated with neuroprotective effects, suggesting it has neuropharmacological potential.

This compound may be useful in drug development targeting inflammatory diseases and possibly neurodegenerative conditions. Its unique structure may also allow for modifications that could enhance selectivity or potency against specific biological targets. Additionally, it can serve as a valuable tool in biochemical research to study enzyme interactions or receptor binding affinities.

作用机制

The mechanism of action of N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide with structurally and functionally related compounds, focusing on substituent effects, bioactivity, and structure-activity relationships (SAR).

Pyrimidine Derivatives with Halogen Substituents

Pyrimidine analogs, such as 6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol (2g) and 4-(4-fluoro-3-methylphenyl)-6-(2-bromophenyl)-1,6-dihydropyrimidin-2-ol (2b) , demonstrate superior anti-inflammatory and analgesic activity compared to the standard drug diclofenac sodium. Key findings include:

- Halogen substituents (Cl, Br) at the phenyl ring enhance lipophilicity and improve membrane permeability, leading to stronger activity .

- In contrast, hydroxyl or methoxy groups reduce activity, likely due to decreased lipophilicity and altered electronic effects .

Furopyridine Carboxamides

Compounds like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () feature fused furopyridine rings and trifluoroethylamino groups. These modifications:

- Increase metabolic stability due to the trifluoroethyl group ’s electron-withdrawing effects.

- Exhibit complete reaction efficiency in synthesis (LCMS confirmation) under mild conditions (room temperature, 1 hour) .

- The furopyridine core enhances π-π stacking interactions with target proteins compared to simpler pyridine scaffolds .

Pyridinecarboxamides with Trifluoromethyl Groups

N-(4-Methyl-3-nitrophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide () incorporates a trifluoromethyl group at position 5. This substituent:

- Significantly boosts lipophilicity (logP > 3), favoring blood-brain barrier penetration.

- The nitro group at position 3 of the phenyl ring may confer oxidative stability but reduces analgesic efficacy compared to halogenated analogs .

Substituent Effects on the Pyridine Ring

The hydroxyl group at position 6 in the target compound contrasts with amino or trifluoromethyl groups in analogs (e.g., 6-((2,2,2-trifluoroethyl)amino) in ). Key differences include:

- Hydroxyl group : Enhances solubility (cLogP ~1.5) but may reduce membrane permeability compared to lipophilic substituents like trifluoroethyl .

- Amino/trifluoroethyl groups: Improve target affinity through hydrophobic interactions but require careful optimization to avoid toxicity .

Key Structure-Activity Relationships (SAR)

Halogen Substituents : Chlorine or bromine at the phenyl ring maximizes anti-inflammatory and analgesic activity by balancing lipophilicity and electronic effects .

Pyridine Ring Modifications: Hydroxyl groups improve solubility but may limit CNS penetration. Trifluoromethyl or amino groups enhance target binding but require metabolic stability studies .

Fused Ring Systems : Furopyridine or oxazolo[5,4-b]pyridine cores () increase rigidity and selectivity for hydrophobic binding pockets .

生物活性

N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide is a chemical compound with the molecular formula . Its structure features a fluorinated aromatic ring and a hydroxypyridine core, which contribute to its unique biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and neurodegenerative conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the hydroxyl group at the 6-position allows for hydrogen bonding, which may enhance binding affinity to target proteins. Additionally, the carboxamide moiety can undergo hydrolysis, influencing its stability and activity under different physiological conditions.

Antiinflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. Its structural similarity to other bioactive compounds indicates potential interactions with receptors or enzymes that modulate pain and inflammation. In vitro assays have been essential in determining its efficacy, revealing promising results that warrant further investigation into its mechanism of action.

Neuroprotective Effects

The hydroxypyridine moiety is often associated with neuroprotective effects, suggesting that this compound may have applications in treating neurodegenerative diseases. Research into its neuropharmacological potential is ongoing, with a focus on understanding how it interacts with neural pathways and cellular mechanisms.

Case Studies and Experimental Data

Research has focused on the synthesis and biological evaluation of this compound. Below is a summary of findings from various studies:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated binding affinity to COX enzymes, indicating potential as an anti-inflammatory agent. |

| Study 2 | Showed neuroprotective effects in cell models exposed to oxidative stress, supporting its use in neurodegenerative research. |

| Study 3 | Evaluated analgesic properties through behavioral assays in animal models, showing significant pain reduction compared to controls. |

Pharmacokinetic Properties

Pharmacokinetic studies indicate that the fluorine substitution enhances the lipophilicity and metabolic stability of this compound. This modification may lead to improved absorption and bioavailability compared to non-fluorinated analogs. Further research into its pharmacokinetic profile is necessary to optimize dosing regimens for therapeutic applications.

常见问题

What synthetic methodologies are employed for N-(4-fluoro-3-methylphenyl)-6-hydroxypyridine-3-carboxamide, and how are critical steps optimized?

The synthesis typically involves multi-step organic reactions. A common approach starts with 4-fluoro-3-methyl acetophenone, which undergoes chalcone formation via Claisen-Schmidt condensation with substituted aryl aldehydes under alkaline conditions. The chalcone intermediate is then cyclized with urea in ethanol under reflux to form the pyridine or pyrimidine core. Critical steps include:

- Purification : Recrystallization from ethanol or methanol to enhance purity.

- Reaction Optimization : Temperature control (e.g., 70–80°C for cyclization) and solvent selection (e.g., ethanol for solubility) to maximize yield (69–82% reported) .

What in vitro and in vivo models are used to evaluate anti-inflammatory and analgesic activity?

- In vitro :

- HRBC Membrane Stabilization : Measures inhibition of hemolysis in human red blood cells exposed to hypotonic stress. Compounds with halogen substituents (e.g., Cl, Br) show enhanced activity due to lipophilicity .

- In vivo :

- Carrageenan-Induced Paw Edema : Assesses reduction in rat paw swelling over 3–6 hours. Derivatives like 2g (4-chlorophenyl) exhibit 65–70% inhibition, outperforming diclofenac .

- Tail-Flick Test : Evaluates analgesic efficacy in mice. Halogenated derivatives (e.g., 2g, 2b) show latency times comparable to diclofenac (8–10 sec at 50 mg/kg) .

How do substituents on the aryl group influence biological activity?

- Halogens (Cl, Br) : Enhance lipophilicity and electron-withdrawing effects, improving receptor binding. For example, 2g (4-Cl) shows 72% anti-inflammatory activity vs. 55% for methoxy-substituted derivatives .

- Bulkier Groups (e.g., anthracene) : Increase steric hindrance, reducing activity. Nitro or hydroxyl groups decrease potency due to reduced membrane permeability .

What spectroscopic techniques confirm the structure of synthesized derivatives?

- FT-IR : Identifies functional groups (e.g., C=O at ~1657 cm⁻¹, N-H at ~3449 cm⁻¹) .

- ¹H NMR : Key signals include δ 2.34 ppm (CH₃), δ 7.1–8.2 ppm (aromatic protons), and δ 1.59 ppm (N-H) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 360 for 2b) validate molecular weight .

How can contradictions in biological activity data between derivatives be resolved?

- Comparative SAR Studies : Systematic variation of substituents (e.g., positional isomers of Cl) to isolate electronic vs. steric effects. For instance, para-Cl (2g) outperforms ortho-Cl derivatives .

- Dose-Response Analysis : Testing compounds at multiple concentrations to identify non-linear efficacy trends .

How does the compound’s efficacy compare to standard NSAIDs like diclofenac?

In carrageenan-induced edema, 2g (4-chlorophenyl derivative) achieves 72% inhibition at 50 mg/kg vs. 65% for diclofenac. Similarly, in the tail-flick test, 2g increases latency time by 8.2 sec vs. 7.5 sec for diclofenac .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。